8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 8th position and two fluorine atoms at the 2nd and 6th positions of the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-bromoacetophenone.
Cyclization: The key step involves the cyclization of 2,6-difluoroaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Dihydroimidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.
8-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a bromine atom at the 8th position.
8-Bromo-2-phenylimidazo[1,2-a]pyridine: Lacks the fluorine atoms on the phenyl ring.
Uniqueness
8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for various applications .
Eigenschaften
Molekularformel |
C13H7BrF2N2 |
---|---|
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
8-bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrF2N2/c14-8-3-2-6-18-7-11(17-13(8)18)12-9(15)4-1-5-10(12)16/h1-7H |
InChI-Schlüssel |
MTMVODVVAIXKGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=CN3C=CC=C(C3=N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.